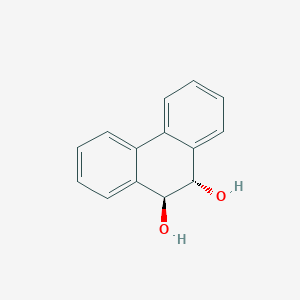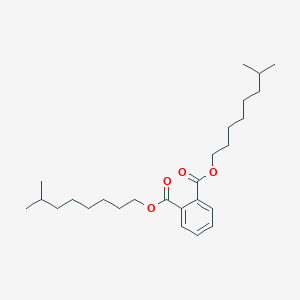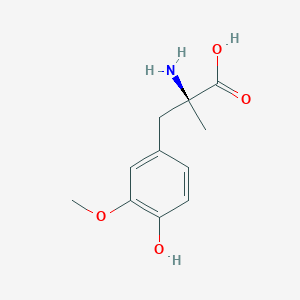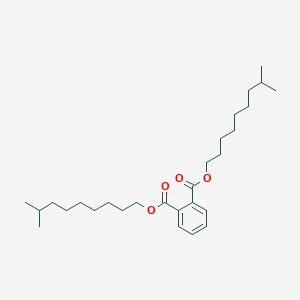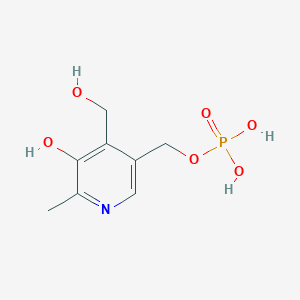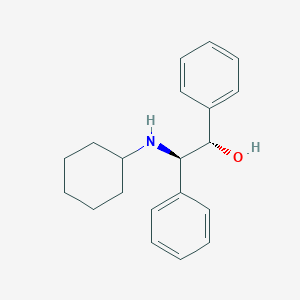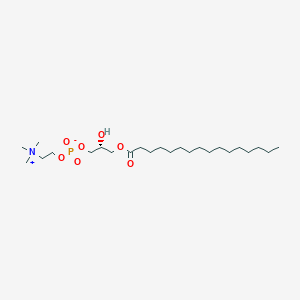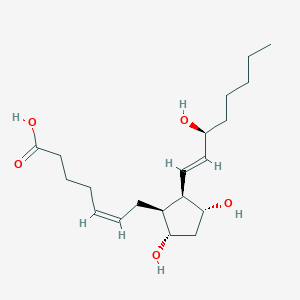![molecular formula C14H29NO3Si B122936 (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole CAS No. 153172-31-7](/img/structure/B122936.png)
(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole
Description
“(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole” is a chemical compound with the molecular formula C14H29NO3Si . It contains 49 bonds in total, including 20 non-H bonds, 4 rotatable bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 2 ethers (aliphatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of this compound includes a variety of functional groups and structural features. It contains a pyrrolidine ring, which is a type of five-membered heterocyclic ring with one nitrogen atom. The compound also contains two ether groups and a secondary amine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 287.47000 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Electrochemical Sensors for Paraquat Detection
- Paper Title : Electrochemical sensors for improved detection of paraquat in food samples: A review.
- Authors : F. Laghrib, M. Bakasse, S. Lahrich, M. A. El Mhammedi.
- Year : 2020.
- Journal : Materials science & engineering. C, Materials for biological applications.
- Abstract : This review discusses the determination of paraquat using electrochemical methods combined with various modified electrodes, emphasizing the most relevant modifiers such as noble metals, metallic nanoparticles, polymers, biomolecules, clay, and apatite minerals. It highlights the synergy between the sensor substrate and the modifier architecture, offering high capacity to detect paraquat in complex matrices such as food (Laghrib et al., 2020).
Environmental Exposure and Health Risks of Herbicide Paraquat
- Paper Title : A review on environmental exposure and health risks of herbicide paraquat.
- Authors : W. Tsai.
- Year : 2013.
- Journal : Toxicological & Environmental Chemistry.
- Abstract : This article reviews paraquat in terms of its physicochemical properties, uses, residual contribution in the environment, possible human exposure, and toxicity, as well as its exposure standards and safety limits. It emphasizes the significant distribution in the aquatic environment and human exposures (Tsai, 2013).
Synthetic Phenolic Antioxidants: Environmental Occurrence, Human Exposure, and Toxicity
- Paper Title : Synthetic Phenolic Antioxidants: A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity.
- Authors : Runzeng Liu, S. Mabury.
- Year : 2020.
- Journal : Environmental science & technology.
- Abstract : This paper reviews the occurrence of Synthetic Phenolic Antioxidants (SPAs) in various environmental matrices, their human exposure pathways, and toxicity. It suggests that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic (Liu & Mabury, 2020).
Supramolecular Capsules Derived from Calixpyrrole Scaffolds
- Paper Title : Supramolecular Capsules Derived from Calixpyrrole Scaffolds.
- Authors : P. Ballester.
- Year : 2011.
- Journal : Israel Journal of Chemistry.
- Abstract : This review describes recent results in the self-assembly of supramolecular capsules derived from calixpyrrole components, discussing four different approaches for the use of calix[4]pyrrole derivatives in the assembly of molecular capsules (Ballester, 2011).
properties
IUPAC Name |
[(3aR,4R,6aS)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3Si/c1-13(2,3)19(6,7)16-9-10-12-11(8-15-10)17-14(4,5)18-12/h10-12,15H,8-9H2,1-7H3/t10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQCXEITXMMYOK-GRYCIOLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CNC(C2O1)CO[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CN[C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201107065 | |
| Record name | (3aR,4R,6aS)-4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole | |
CAS RN |
153172-31-7 | |
| Record name | (3aR,4R,6aS)-4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153172-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aR,4R,6aS)-4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201107065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)
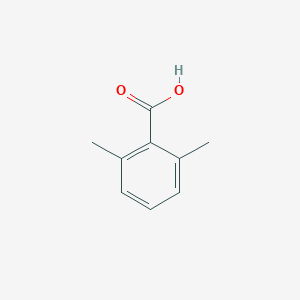
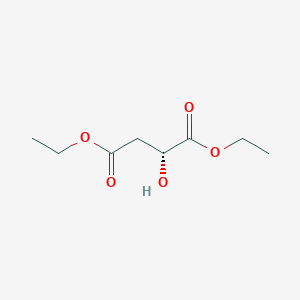
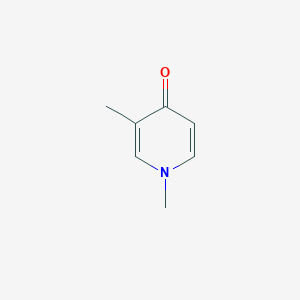
![5-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122866.png)
